molecular formula C16H9Br2ClN2O2 B5136654 N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide

N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide

Cat. No. B5136654
M. Wt: 456.5 g/mol
InChI Key: DBVNYZJUGNJLAH-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide, also known as BRB-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acrylamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to reduce the expression of genes involved in cancer cell growth and survival. N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has also been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, low toxicity, and potential therapeutic applications. However, there are also limitations to using N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide in lab experiments, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. In addition, future research could focus on optimizing the synthesis method to increase yield and reduce cost. Finally, future research could explore the potential use of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been synthesized using various methods, including the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acryloyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acrylamide in the presence of potassium carbonate. Both methods have been reported to yield N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide with high purity.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. Research has shown that N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo. N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2ClN2O2/c17-11-6-9(15(22)14(18)7-11)5-10(8-20)16(23)21-13-3-1-12(19)2-4-13/h1-7,22H,(H,21,23)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVNYZJUGNJLAH-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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